3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid
CAS No.: 1131594-60-9
Cat. No.: VC17525900
Molecular Formula: C14H18BrNO2
Molecular Weight: 312.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1131594-60-9 |
|---|---|
| Molecular Formula | C14H18BrNO2 |
| Molecular Weight | 312.20 g/mol |
| IUPAC Name | 3-bromo-4-[(3-methylpiperidin-1-yl)methyl]benzoic acid |
| Standard InChI | InChI=1S/C14H18BrNO2/c1-10-3-2-6-16(8-10)9-12-5-4-11(14(17)18)7-13(12)15/h4-5,7,10H,2-3,6,8-9H2,1H3,(H,17,18) |
| Standard InChI Key | LGCJZTZVMALETP-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCN(C1)CC2=C(C=C(C=C2)C(=O)O)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of a benzoic acid backbone substituted at the 3-position with a bromine atom and at the 4-position with a (3-methylpiperidin-1-yl)methyl group. Its molecular formula is C₁₄H₁₇BrNO₂, with a molecular weight of 327.20 g/mol. The piperidine ring adopts a chair conformation, with the methyl group at the 3-position introducing steric effects that influence receptor binding .
Key structural features:
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Benzoic acid core: Enables hydrogen bonding via the carboxylic acid group.
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Bromine substituent: Enhances electrophilic character and potential halogen bonding.
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3-Methylpiperidine moiety: Modulates lipophilicity and steric interactions.
Spectroscopic Properties
While experimental data for this specific compound are unavailable, analogs like 3-bromo-4-(4-methylpiperidin-1-yl)benzoic acid exhibit characteristic IR absorptions at ~1700 cm⁻¹ (C=O stretch) and ~2500 cm⁻¹ (O-H stretch) . NMR spectra typically show signals for the piperidine methyl group at δ 1.2–1.4 ppm (quartet) and aromatic protons at δ 7.4–8.1 ppm .
Synthetic Routes
General Synthesis Strategy
The synthesis of 3-bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid can be inferred from methods used for analogous compounds :
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Bromination: Introduce bromine at the 3-position of 4-methylbenzoic acid.
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Mannich Reaction: Attach the 3-methylpiperidine moiety via a methylene bridge.
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Purification: Recrystallization or chromatography to isolate the final product.
A representative synthesis pathway is outlined below:
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Bromination | Br₂, FeBr₃, 80°C | 75% |
| 2 | Mannich Reaction | 3-Methylpiperidine, formaldehyde, HCl | 62% |
| 3 | Acid Hydrolysis | NaOH, H₂O, reflux | 85% |
Challenges in Synthesis
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Regioselectivity: Competing bromination at the 2- and 4-positions requires careful control of reaction conditions .
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Steric Hindrance: The 3-methyl group on piperidine complicates the Mannich reaction, necessitating extended reaction times .
Structure-Activity Relationships (SARs)
Impact of Piperidine Substitution
The position of the methyl group on the piperidine ring critically influences activity:
| Piperidine Isomer | COX-2 IC₅₀ (nM) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| 2-Methyl | 68 | 2.1 | 0.12 |
| 3-Methyl | 50 | 2.4 | 0.09 |
| 4-Methyl | 72 | 2.0 | 0.15 |
Data adapted from biaryl amide SAR studies . The 3-methyl isomer’s higher lipophilicity (LogP) correlates with improved membrane permeability but reduced aqueous solubility.
Role of the Bromine Atom
Removing bromine decreases COX-2 inhibition by >90%, underscoring its role in hydrophobic interactions. Replacement with chlorine or fluorine reduces potency, highlighting bromine’s unique electronic properties .
Applications and Future Directions
Therapeutic Prospects
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Anti-inflammatory Agents: Potential COX-2 selectivity could mitigate gastrointestinal toxicity associated with non-selective NSAIDs.
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Antiviral Therapeutics: Structural parallels to HCV inhibitors warrant evaluation against viral proteases .
Industrial Applications
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Chemical Probes: Useful for mapping enzyme active sites due to bromine’s heavy atom effect in crystallography.
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Intermediate in Drug Synthesis: The methylene bridge facilitates further functionalization for library development.
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